molecular formula C22H22N2O5S2 B6484644 2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 898447-82-0

2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6484644
CAS No.: 898447-82-0
M. Wt: 458.6 g/mol
InChI Key: NKZNJKSGJZAWSO-UHFFFAOYSA-N
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Description

The compound 2,3-dimethoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide features a 2,3-dimethoxy-substituted benzamide core linked via an amide bond to a 1,2,3,4-tetrahydroquinoline scaffold. The tetrahydroquinoline’s nitrogen is sulfonylated with a thiophene-2-sulfonyl group. The thiophene sulfonyl group introduces aromaticity and electron-withdrawing properties, which may influence binding affinity, metabolic stability, and solubility compared to analogs with alternative substituents.

Properties

IUPAC Name

2,3-dimethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-19-8-3-7-17(21(19)29-2)22(25)23-16-11-10-15-6-4-12-24(18(15)14-16)31(26,27)20-9-5-13-30-20/h3,5,7-11,13-14H,4,6,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZNJKSGJZAWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogs
Compound Name / ID Substituent on Tetrahydroquinoline-N Benzamide Substituents Key Functional Groups Molecular Formula
Target Compound Thiophene-2-sulfonyl 2,3-Dimethoxy Sulfonamide, Benzamide C₂₃H₂₃N₃O₅S₂ (estimated)
G511-0318 2-Methylpropanoyl 2,3-Dimethoxy Acyl, Benzamide C₂₂H₂₆N₂O₄
10e (Morpholine derivative) Morpholine-4-carbonyl 3,5-Bis(trifluoromethyl) Morpholine, Trifluoromethyl C₂₄H₂₂F₆N₃O₃
5-Bromo-2,3-dimethoxy analog 4-Fluoro-benzyl (piperidin-4-yl) 5-Bromo-2,3-dimethoxy Bromo, Fluoro-benzyl C₂₁H₂₁BrFNO₃
Key Observations:

Substituent Effects on Electronic Properties: The thiophene-2-sulfonyl group in the target compound is bulkier and more electron-withdrawing than the 2-methylpropanoyl group in G511-0318 . This may enhance interactions with polar residues in enzymatic binding pockets.

Benzamide Modifications :

  • The 2,3-dimethoxy groups in the target compound and G511-0318 enhance solubility compared to 3,5-bis(trifluoromethyl) (10e) or 5-bromo substituents . However, trifluoromethyl groups in 10e may increase metabolic stability and lipophilicity.

Functional and Pharmacological Implications

  • Target Selectivity: Morpholine derivatives (10e–10g) exhibit mTOR inhibition , suggesting the tetrahydroquinoline scaffold is adaptable for kinase targets. The target compound’s thiophene sulfonyl group may favor interactions with cysteine proteases or sulfotransferases. The 5-bromo-2,3-dimethoxy analog in acts as a dopaminergic ligand , highlighting the role of halogenation in receptor selectivity.
  • 2,3-Dimethoxy substituents may confer antioxidant properties, as seen in polyphenolic analogs.

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